Canagliflozin Defluoro Impurity
Overview
Description
Defluoro-Canagliflozin is an impurity of Canagliflozin, a sodium/glucose cotransporter 2 (SGLT2) inhibitor. Canagliflozin has been shown to dose dependently reduce calculated renal threshold for glucose excretion and increase urinary glucose excretion. Canagliflozin is a candidate for the treatment of type 2 diabetes and obesity.
Mechanism of Action
Target of Action
Desfluoro Canagliflozin, also known as G2X6T2GQ6S or Canagliflozin Defluoro Impurity, primarily targets the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is found in the proximal tubules of the kidney and is responsible for reabsorbing filtered glucose from the renal tubular lumen .
Mode of Action
Desfluoro Canagliflozin acts as an inhibitor of SGLT2 . By inhibiting this co-transporter, it prevents the reabsorption of glucose in the kidneys, leading to an increase in glucose excretion and a decrease in blood glucose levels . This mechanism of action is insulin-independent .
Biochemical Pathways
The inhibition of SGLT2 by Desfluoro Canagliflozin affects several biochemical pathways. It increases the colonic glucose concentration and restores the number of Lactobacillus bacteria, which are often low in certain disease states . It also impacts pathways related to glycine, serine, threonine metabolism, galactose metabolism, pyruvate metabolism, and glycolysis/gluconeogenesis .
Pharmacokinetics
Desfluoro Canagliflozin exhibits dose-dependent pharmacokinetics . It is rapidly absorbed when administered orally, achieving peak plasma concentrations in 1-2 hours . The drug is glucuronidated into two inactive metabolites by uridine diphosphate-glucuronosyltransferase (UGT) 1A9 and UGT2B4 . Approximately 60% of the administered dose is excreted in the feces and 33% in the urine . The half-life of orally administered Desfluoro Canagliflozin is approximately 10.6 to 13.1 hours .
Result of Action
The molecular and cellular effects of Desfluoro Canagliflozin’s action include a significant reduction in reactive oxygen species generation and apoptosis in certain cell types . It also leads to upregulation of SGLT1, which induces oxidative stress and apoptosis in cultured cardiomyocytes .
Action Environment
The action, efficacy, and stability of Desfluoro Canagliflozin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Co-administration with rifampin modestly reduced desfluoro canagliflozin plasma concentrations, which may necessitate appropriate monitoring of glycemic control .
Biochemical Analysis
Biochemical Properties
Desfluoro Canagliflozin interacts with various enzymes and proteins in biochemical reactions. It is known to exhibit erratic absorption after oral administration . The compound plays a role in the inhibition of SGLT2, a transporter predominantly located in proximal convoluted tubules of kidneys . This inhibition prevents the reabsorption of glucose, thereby stimulating glucose excretion in the urine .
Cellular Effects
Desfluoro Canagliflozin has several effects on various types of cells and cellular processes. It has been found to suppress the proliferation of hepatocellular carcinoma (HCC) cells through alterations in mitochondrial oxidative phosphorylation metabolism, fatty acid metabolism, and purine and pyrimidine metabolism . Furthermore, it has been shown to impair T cell effector function via metabolic suppression in autoimmunity .
Molecular Mechanism
The molecular mechanism of action of Desfluoro Canagliflozin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanisms by which SGLT2 inhibitors like Desfluoro Canagliflozin reduce the risk of cardiovascular and kidney disease are not completely understood but are thought to involve natriuresis, restoration of tubuloglomerular feedback, and amelioration of intrarenal hypoxia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desfluoro Canagliflozin change over time. For instance, it has been observed that Canagliflozin increased urinary glucose excretion (UGE) and decreased renal threshold for glucose excretion (RT G) from the first day of treatment, and these effects were sustained during the entire period of multiple administration .
Metabolic Pathways
Desfluoro Canagliflozin is involved in several metabolic pathways. It has been found to influence intestinal fatty acid and bile acid metabolism . Moreover, it has been associated with the regulation of metabolic reprogramming in diabetic kidney disease by inducing fasting-like and aestivation-like metabolic patterns .
Transport and Distribution
Desfluoro Canagliflozin is transported and distributed within cells and tissues. As an SGLT2 inhibitor, it is primarily absorbed in the gastrointestinal tract and then distributed to the kidneys where it exerts its primary pharmacological effect .
Subcellular Localization
As an SGLT2 inhibitor, it is expected to localize primarily in the proximal tubules of the kidney where SGLT2 is predominantly located .
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O5S/c1-14-7-8-16(24-23(28)22(27)21(26)19(13-25)29-24)11-17(14)12-18-9-10-20(30-18)15-5-3-2-4-6-15/h2-11,19,21-28H,12-13H2,1H3/t19-,21-,22+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPBUBXAMCHQTN-ZXGKGEBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842133-16-8 | |
Record name | Desfluoro canagliflozin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842133168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESFLUORO CANAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X6T2GQ6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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